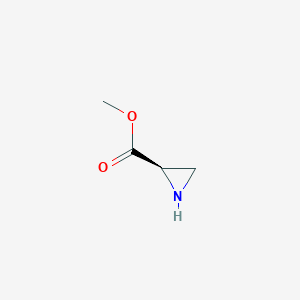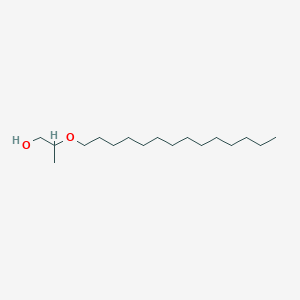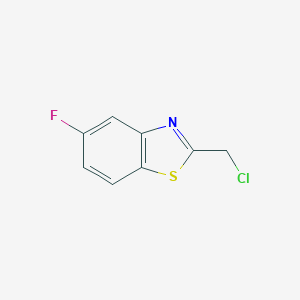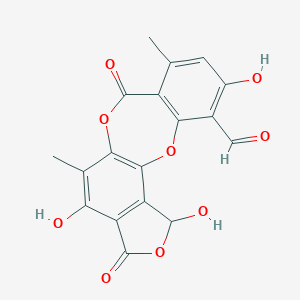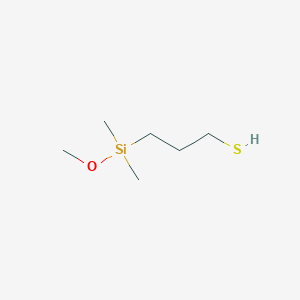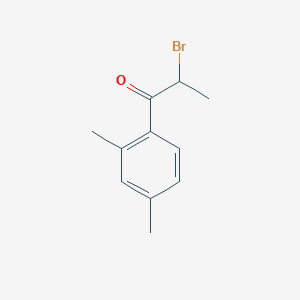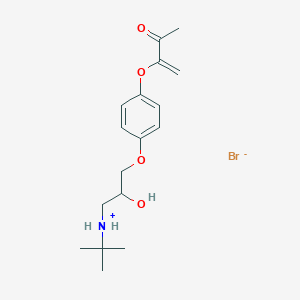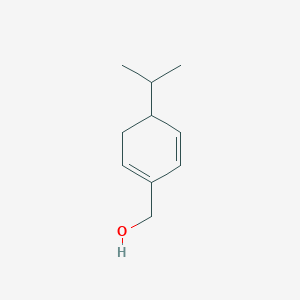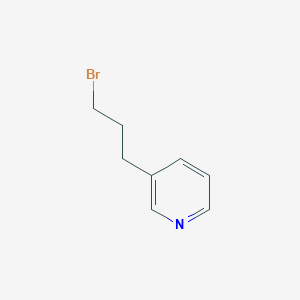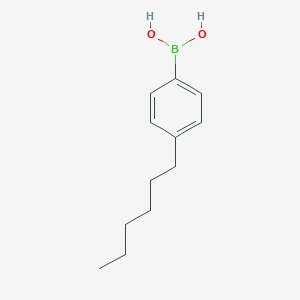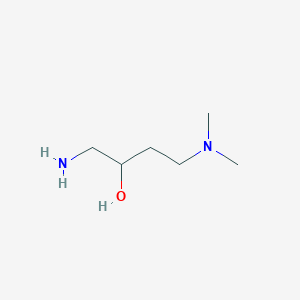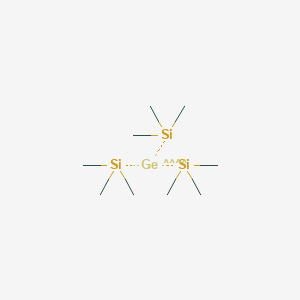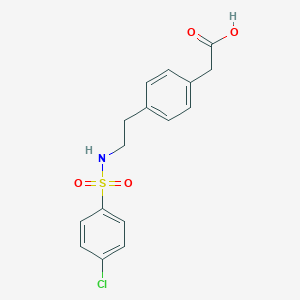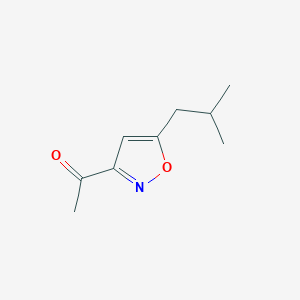
1-(5-Isobutylisoxazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Isobutylisoxazol-3-yl)ethanone, also known as IBX, is a versatile and widely used organic compound in scientific research. It is a powerful oxidizing agent that has found applications in various fields of chemistry, including organic synthesis, catalysis, and materials science. IBX was first synthesized in 1994 by Corey et al., and since then, it has gained significant attention due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-(5-Isobutylisoxazol-3-yl)ethanone involves the transfer of oxygen atoms to the substrate molecule. 1-(5-Isobutylisoxazol-3-yl)ethanone acts as an electrophilic oxidant, and its mechanism of action involves the formation of an intermediate species, which then reacts with the substrate molecule. The reaction proceeds through a radical mechanism, and the final product is obtained after the elimination of the intermediate species.
Effets Biochimiques Et Physiologiques
1-(5-Isobutylisoxazol-3-yl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells in vitro. In addition, 1-(5-Isobutylisoxazol-3-yl)ethanone has been shown to induce apoptosis in certain cancer cell lines. Further studies are required to elucidate the biochemical and physiological effects of 1-(5-Isobutylisoxazol-3-yl)ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Isobutylisoxazol-3-yl)ethanone has several advantages as an oxidizing agent in lab experiments. It is a powerful and selective oxidant that can be used under mild reaction conditions. It is also easy to handle and store, and it has a long shelf life. However, 1-(5-Isobutylisoxazol-3-yl)ethanone has some limitations, including its high cost and potential toxicity. It is also sensitive to moisture and air, and it requires careful handling to prevent decomposition.
Orientations Futures
There are several future directions for the use of 1-(5-Isobutylisoxazol-3-yl)ethanone in scientific research. One potential application is in the synthesis of complex natural products and pharmaceuticals. 1-(5-Isobutylisoxazol-3-yl)ethanone can be used as an alternative to traditional oxidizing agents, which often require harsh reaction conditions. Another potential application is in the development of new materials, such as polymers and dendrimers. 1-(5-Isobutylisoxazol-3-yl)ethanone can be used as a building block for the synthesis of these materials, which have potential applications in drug delivery and tissue engineering. Further studies are also needed to explore the biochemical and physiological effects of 1-(5-Isobutylisoxazol-3-yl)ethanone, particularly in cancer cells.
Méthodes De Synthèse
The synthesis of 1-(5-Isobutylisoxazol-3-yl)ethanone involves the reaction of isobutyl nitrite with 3,5-dimethylpyrazole in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction yields 1-(5-Isobutylisoxazol-3-yl)ethanone as a white crystalline solid in high yield and purity.
Applications De Recherche Scientifique
1-(5-Isobutylisoxazol-3-yl)ethanone has found numerous applications in scientific research. It is widely used as an oxidizing agent in organic synthesis, particularly in the synthesis of alcohols, ketones, and aldehydes. It is also used as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. In addition, 1-(5-Isobutylisoxazol-3-yl)ethanone has been used in the preparation of materials such as polymers and dendrimers.
Propriétés
Numéro CAS |
110578-31-9 |
|---|---|
Nom du produit |
1-(5-Isobutylisoxazol-3-yl)ethanone |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
1-[5-(2-methylpropyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-6(2)4-8-5-9(7(3)11)10-12-8/h5-6H,4H2,1-3H3 |
Clé InChI |
JQQQIHLGOQAZKT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=NO1)C(=O)C |
SMILES canonique |
CC(C)CC1=CC(=NO1)C(=O)C |
Synonymes |
Ethanone, 1-[5-(2-methylpropyl)-3-isoxazolyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



